Ionization and Lipophilicity vs. Des-Amino Analog
The target compound contains a protonatable primary amine (calculated pKa = 9.01 [1]) that is absent in the des-amino analog N-(2-phenylethyl)thiophene-2-sulfonamide [2]. This amine confers pH-dependent ionization: the calculated LogD shifts from -1.06 at pH 5.5 to 0.44 at pH 7.4 [1], and the topological polar surface area (tPSA) is 72.19 Ų [1]. This charge-state switch directly impacts aqueous solubility, membrane permeability, and formulation behavior in a manner that the permanently neutral des-amino analog cannot match.
| Evidence Dimension | Ionization-dependent lipophilicity (LogD) and polarity (tPSA) |
|---|---|
| Target Compound Data | pKa (amine): 9.01; LogD (pH 5.5): -1.06; LogD (pH 7.4): 0.44; tPSA: 72.19 Ų |
| Comparator Or Baseline | N-(2-Phenylethyl)thiophene-2-sulfonamide (CAS 332354-71-9): no ionizable amine; LogD profile lacks pH-dependent switch; tPSA value not reported but expected lower due to absence of amine group |
| Quantified Difference | LogD difference at pH 5.5 vs. pH 7.4: Δ ~1.5 log units (target compound); comparator exhibits no comparable pH-dependent LogD shift. tPSA difference vs. comparator estimated >10 Ų due to additional amine contributor. |
| Conditions | In silico prediction (JChem); pH 5.5 and pH 7.4 conditions |
Why This Matters
For researchers procuring compounds for cellular or in vivo assays, the pH-dependent ionization profile dictates whether the compound will be predominantly charged or neutral in different biological compartments (e.g., acidic endosomes vs. neutral cytosol), affecting apparent permeability and intracellular exposure — a parameter that the neutral des-amino analog will not recapitulate.
- [1] Chembase. N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride. ChemBase ID: 243196. Acid pKa: 9.012; LogD (pH 5.5): -1.059; LogD (pH 7.4): 0.442; tPSA: 72.19 Ų. http://www.chembase.cn/molecule-243196.html (accessed 2026-04-28). View Source
- [2] PubChem. N-(2-phenylethyl)thiophene-2-sulfonamide. CAS: 332354-71-9. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
